molecular formula C16H13ClFN3O3S B1669036 Cimicoxib CAS No. 265114-23-6

Cimicoxib

Cat. No. B1669036
Key on ui cas rn: 265114-23-6
M. Wt: 381.8 g/mol
InChI Key: KYXDNECMRLFQMZ-UHFFFAOYSA-N
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Patent
US08476456B2

Procedure details

A mixture of N-tert-butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide (37.0 g, 85 mmol, obtained in example 4), concentrated HCl (200 mL) and H2O (200 mL) is heated at reflux for 3 h. The mixture is allowed to cool and is brought to pH 6 with 6N NaOH. A white precipitate appears, which is collected by filtration and washed with plenty of H2O and then with CHCl3. 31 g of the title compound of the example is obtained (yield: 97%), which are recrystallized from acetonitrile.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:5][S:6]([C:9]1[CH:14]=[CH:13][C:12]([N:15]2[C:19]([C:20]3[CH:25]=[CH:24][C:23]([O:26][CH3:27])=[C:22]([F:28])[CH:21]=3)=[C:18]([Cl:29])[N:17]=[CH:16]2)=[CH:11][CH:10]=1)(=[O:8])=[O:7])(C)(C)C.Cl.[OH-].[Na+]>O>[Cl:29][C:18]1[N:17]=[CH:16][N:15]([C:12]2[CH:11]=[CH:10][C:9]([S:6]([NH2:5])(=[O:7])=[O:8])=[CH:14][CH:13]=2)[C:19]=1[C:20]1[CH:25]=[CH:24][C:23]([O:26][CH3:27])=[C:22]([F:28])[CH:21]=1 |f:2.3|

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
C(C)(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N1C=NC(=C1C1=CC(=C(C=C1)OC)F)Cl
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
which is collected by filtration
WASH
Type
WASH
Details
washed with plenty of H2O
CUSTOM
Type
CUSTOM
Details
are recrystallized from acetonitrile

Outcomes

Product
Name
Type
Smiles
ClC=1N=CN(C1C1=CC(=C(C=C1)OC)F)C1=CC=C(C=C1)S(=O)(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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